5-Phosphoribosyl-1-(beta-methylene) pyrophosphate
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Overview
Description
These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups . This compound plays a crucial role in various biochemical pathways, particularly in the synthesis of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate typically involves the reaction of ribose-5-phosphate with ATP in the presence of ribose-phosphate diphosphokinase . This enzyme catalyzes the formation of the compound from ribose-5-phosphate and ATP, resulting in the production of this compound and AMP.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic synthesis route mentioned above is likely adapted for large-scale production, utilizing bioreactors to maintain optimal conditions for enzyme activity and substrate availability.
Chemical Reactions Analysis
Types of Reactions: 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate undergoes various biochemical reactions, including:
Substitution Reactions: It acts as a phosphoribosyl donor in reactions catalyzed by phosphoribosyltransferases.
Condensation Reactions: It participates in the biosynthesis of nucleotides, where it condenses with bases like adenine, guanine, and uracil to form AMP, GMP, and UMP, respectively.
Common Reagents and Conditions:
Reagents: Common reagents include ribose-5-phosphate, ATP, and specific phosphoribosyltransferases.
Conditions: These reactions typically occur under physiological conditions, with optimal pH and temperature maintained for enzyme activity.
Major Products: The major products formed from these reactions are nucleotides such as AMP, GMP, and UMP .
Scientific Research Applications
5-Phosphoribosyl-1-(beta-methylene) pyrophosphate has several scientific research applications:
Chemistry: It is used in the study of nucleotide biosynthesis and enzyme kinetics.
Biology: It plays a role in the metabolic pathways of purine and pyrimidine nucleotides.
Mechanism of Action
The mechanism of action of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate involves its role as a phosphoribosyl donor in various biochemical reactions. It transfers the phosphoribosyl group to acceptor molecules, facilitating the synthesis of nucleotides . The molecular targets include enzymes such as phosphoribosyltransferases, which catalyze these transfer reactions .
Comparison with Similar Compounds
Phosphoribosyl pyrophosphate (PRPP): A closely related compound that also acts as a phosphoribosyl donor in nucleotide biosynthesis.
Ribose-5-phosphate: A precursor in the synthesis of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate.
Uniqueness: this compound is unique due to its specific role in the synthesis of nucleotides and its involvement in various biochemical pathways. Unlike other similar compounds, it has a beta-methylene group, which may influence its reactivity and interactions with enzymes .
Properties
Molecular Formula |
C6H15O13P3 |
---|---|
Molecular Weight |
388.10 g/mol |
IUPAC Name |
[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C6H15O13P3/c7-4-3(1-17-22(14,15)16)18-6(5(4)8)19-21(12,13)2-20(9,10)11/h3-8H,1-2H2,(H,12,13)(H2,9,10,11)(H2,14,15,16)/t3-,4-,5-,6-/m1/s1 |
InChI Key |
JFMKBQDEISBIPL-KVTDHHQDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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